Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

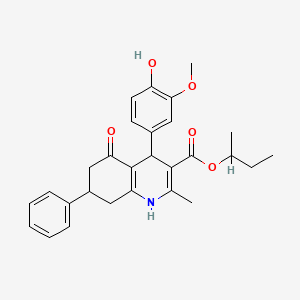

Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused dihydropyridine and cyclohexanone ring system. The compound features a 4-hydroxy-3-methoxyphenyl substituent at position 4, a methyl group at position 2, a phenyl group at position 7, and a butan-2-yl ester at position 2. Hexahydroquinoline derivatives are of interest due to their calcium channel modulation, antibacterial, and fungicidal properties .

Properties

IUPAC Name |

butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-5-16(2)34-28(32)25-17(3)29-21-13-20(18-9-7-6-8-10-18)14-23(31)27(21)26(25)19-11-12-22(30)24(15-19)33-4/h6-12,15-16,20,26,29-30H,5,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSHLKOFHPUNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386465 | |

| Record name | Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-37-2 | |

| Record name | Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of phenols with ethyl-3,4-dimethoxybenzoylacetate under acidic conditions, followed by further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit anticonvulsant activities. Studies have shown that certain structural modifications can enhance their efficacy against seizures. For example, the compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects .

Antioxidant Activity

The presence of the hydroxy and methoxy groups in the compound suggests potential antioxidant properties. Antioxidants are crucial in combating oxidative stress related to various diseases. In vitro studies have demonstrated that similar compounds can scavenge free radicals effectively .

Anticancer Potential

Recent investigations into related hexahydroquinoline derivatives have indicated promising anticancer activity. These compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Further studies on butan-2-yl derivatives could reveal specific pathways involved in their anticancer effects.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Some studies suggest that it may protect neuronal cells from damage caused by oxidative stress and inflammation, making it a candidate for further research in treating conditions like Alzheimer's disease .

Polymer Chemistry

Compounds like butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl can serve as monomers or additives in polymer synthesis. Their unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties .

Coatings and Adhesives

Due to their chemical stability and potential for functionalization, such compounds can be utilized in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors .

Synthesis of Novel Compounds

As a versatile intermediate, this compound can be used in the synthesis of more complex molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry .

Pharmaceutical Development

In pharmaceutical research, this compound can act as a scaffold for developing new drugs targeting specific diseases. The ability to modify its structure opens avenues for creating tailored therapeutic agents with improved efficacy and reduced side effects .

Data Tables

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant properties | Seizure control |

| Antioxidant activity | Reducing oxidative stress | |

| Anticancer potential | Tumor growth inhibition | |

| Neuroprotective effects | Protection against neurodegeneration | |

| Materials Science | Polymer chemistry | Enhanced thermal stability |

| Coatings and adhesives | Improved adhesion properties | |

| Chemical Intermediate | Synthesis of novel compounds | Versatile chemical transformations |

| Pharmaceutical development | Tailored therapeutic agents |

Case Study 1: Anticonvulsant Activity

A study published in 2018 focused on synthesizing derivatives similar to butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl for evaluating their anticonvulsant properties using animal models. The results indicated significant anticonvulsant activity compared to standard treatments, highlighting the potential for clinical applications .

Case Study 2: Antioxidant Properties

In another study examining the antioxidant capacity of related compounds, researchers found that these derivatives effectively reduced oxidative stress markers in vitro. This suggests their potential role in developing dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective effects revealed that similar compounds could prevent neuronal cell death induced by toxic agents. This opens up possibilities for developing therapies for neurodegenerative diseases using butan-2-yl derivatives as lead compounds .

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the scavenging of free radicals by the phenolic hydroxyl group. Its potential anticancer effects may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in ester groups, aryl substituents, and functional group positions. Below is a systematic comparison:

Structural and Electronic Variations

Key Observations :

- Aryl Substituents : The 4-hydroxy-3-methoxyphenyl group in the target compound introduces hydrogen-bonding capability, unlike the 3-hydroxyphenyl () or 4-methoxyphenyl () analogs.

- 7-Phenyl Group : The 7-phenyl substituent in the target compound and cyclohexyl analog () introduces steric bulk, affecting molecular packing and intermolecular interactions.

Crystallographic and Hydrogen-Bonding Properties

Key Observations :

- The absence of a 7-phenyl group in results in a less distorted cyclohexanone ring compared to the target compound.

- Hydrogen-bonding patterns (e.g., N–H···O in ) stabilize crystal lattices, which may influence solubility and melting points.

Biological Activity

Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H27NO5 |

| Molar Mass | 385.45 g/mol |

| CAS Number | 347314-20-9 |

Antioxidant Activity

Research indicates that derivatives of hexahydroquinoline structures exhibit significant antioxidant properties. The presence of the hydroxy and methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. In vitro studies have shown that similar compounds can reduce oxidative stress in cellular models by modulating reactive oxygen species (ROS) levels .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory effects. They have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play vital roles in inflammatory pathways. For instance, certain derivatives demonstrated moderate inhibition against COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer activity of quinoline derivatives has been extensively studied. In vitro assays revealed that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives similar to butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating significant potency .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with key enzymes involved in inflammation and cancer progression, such as COX and LOX.

- Antioxidant Defense : By donating electrons to free radicals, it helps maintain cellular redox balance.

- Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle regulation in cancer cells, leading to growth inhibition.

Case Studies

-

Study on Antioxidant Activity :

A study evaluated a series of hexahydroquinoline derivatives for their ability to scavenge free radicals. Results indicated that compounds with hydroxyl substitutions exhibited enhanced antioxidant activity compared to their methoxy counterparts . -

Evaluation of Anti-inflammatory Effects :

In a controlled experiment, the compound was tested for its effect on COX enzyme activity using an in vitro assay. The results showed a dose-dependent inhibition of COX-2 activity, supporting its potential as an anti-inflammatory agent . -

Cytotoxicity Assessment :

A recent study focused on the cytotoxic effects of various quinoline derivatives on MCF-7 cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than 20 μM, indicating promising anticancer properties .

Q & A

Synthesis and Reaction Optimization

Basic: What are the standard protocols for synthesizing this compound, and what key intermediates are involved? The synthesis typically employs a multi-component Hantzsch reaction, combining substituted aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde), β-ketoesters (e.g., butan-2-yl acetoacetate), and ammonium acetate in ethanol under reflux . Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures intermediate formation. Yield optimization (~60–70%) is achieved by controlling stoichiometry and reaction time (8–12 hours) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis? Advanced optimization involves:

- Catalyst screening : Substituting ammonium acetate with acidic catalysts (e.g., p-TsOH) to enhance cyclization efficiency.

- Solvent effects : Testing polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature gradients : Stepwise heating (60°C → 120°C) to minimize decomposition.

Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical. Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization

Basic: What spectroscopic methods are used to confirm the compound’s structure? Routine characterization includes:

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8–4.1 ppm), and ester carbonyls (δ 170–175 ppm) .

- HRMS : Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ at m/z 506.2345) .

Advanced: How can crystallographic data resolve contradictions in proposed stereochemistry? Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry at the 4- and 7-positions. Computational geometry optimization (DFT, B3LYP/6-31G*) validates bond angles and dihedral angles against experimental data. Discrepancies in NOESY correlations (e.g., axial vs. equatorial substituents) are resolved by comparing calculated and observed hydrogen-bonding networks .

Functional Group Reactivity

Basic: Which functional groups in this compound are most reactive for derivatization? Key reactive sites:

- Phenolic –OH : Susceptible to alkylation/acylation.

- Ester group : Hydrolyzable under basic conditions.

- Quinoline nitrogen : Participates in alkylation or coordination with metal ions .

Advanced: How can regioselective modifications be achieved to enhance bioactivity?

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) to shield the phenolic –OH during ester hydrolysis.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties to the quinoline core.

Biological activity (e.g., kinase inhibition) is screened via in vitro assays (IC₅₀ determination) .

Pharmacological Mechanism Studies

Advanced: What experimental approaches elucidate the compound’s mechanism of action in cancer models?

- Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina.

- Cellular assays : Measure apoptosis (Annexin V/PI staining) and ROS generation in HeLa cells.

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) post-treatment .

Computational Modeling Integration

Advanced: How can quantum chemical calculations guide synthetic route design?

- Reaction path search : Use Gaussian 16 to model transition states and identify low-energy pathways.

- Charge distribution analysis : Natural Bond Orbital (NBO) analysis predicts nucleophilic/electrophilic sites for functionalization.

Experimental validation via kinetic studies (e.g., Arrhenius plots) bridges computational and empirical data .

Analytical Method Development

Advanced: How to optimize UPLC-MS/MS methods for quantifying this compound in biological matrices?

- Column selection : BEH C18 (2.1 × 50 mm, 1.7 µm) for high resolution.

- Ionization : ESI+ mode with optimized cone voltage (30 V) and desolvation temperature (400°C).

- Validation : Assess linearity (1–100 ng/mL, R² > 0.99), LOD (0.3 ng/mL), and recovery (>85% in plasma) .

Crystallography and Conformational Analysis

Basic: What crystallographic parameters define the compound’s solid-state structure?

- Space group : Monoclinic P2₁/c.

- Unit cell dimensions : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 105.4°.

- Hydrogen bonds : O–H···O (2.65 Å) stabilizes the lattice .

Biological Activity Screening

Basic: What assays are recommended for preliminary antimicrobial screening?

- MIC determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Time-kill curves : Assess bactericidal activity over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.